molecular formula C11H18O2Si B2872982 1-(Trimethylsilyl)-2,5-dimethoxybenzene CAS No. 72054-75-2

1-(Trimethylsilyl)-2,5-dimethoxybenzene

Cat. No. B2872982
CAS RN: 72054-75-2
M. Wt: 210.348
InChI Key: FIYZLOOFEZWQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trimethylsilyl)-2,5-dimethoxybenzene, also known as TMD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMD is a colorless liquid that is soluble in organic solvents and has a molecular weight of 210.36 g/mol. In

Scientific Research Applications

Overcharge Protection in Lithium-Ion Batteries

1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene, a close derivative of 1-(Trimethylsilyl)-2,5-dimethoxybenzene, has been utilized as a novel redox shuttle additive for overcharge protection in lithium-ion batteries. This additive enhances the long-term efficiency of overcharge protection, offering insights into the mechanisms of battery longevity and stability (Huang et al., 2015).

Regioselective Functionalization in Organic Chemistry

The derivative has been studied for its role in regioselective functionalization of benzene, particularly in cases where classical methods are ineffective. This involves using 2-trimethylsilylated intermediates, highlighting the compound's utility in complex organic synthesis (Bennetau et al., 1993).

Study in Organometallic Chemistry

Research has explored the conformational aspects of tricarbonyl(1-trimethylsilyl-2,3-dimethoxybenzene)chromium. The study focuses on the spatial arrangement and steric effects of the trimethylsilyl group in relation to the Cr(CO)3 group, contributing to the understanding of molecular conformations in organometallic compounds (Boutonnet et al., 1985).

Nucleophilic Aromatic Substitution Reactions

The compound has been involved in studies examining nucleophilic aromatic substitution reactions. These reactions are fundamental in organic synthesis, indicating the compound's role in facilitating such processes and contributing to the development of new synthetic methods (Hu et al., 1995).

Synthesis of Benzyne Precursors and Luminescent Materials

1,2-Bis(trimethylsilyl)benzene, a related compound, serves as a key material in synthesizing efficient benzyne precursors and certain luminescent π-conjugated materials. This highlights the compound's role in advanced material synthesis and its potential applications in electronic and photonic devices (Lorbach et al., 2010).

properties

IUPAC Name

(2,5-dimethoxyphenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2Si/c1-12-9-6-7-10(13-2)11(8-9)14(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYZLOOFEZWQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trimethylsilyl)-2,5-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.